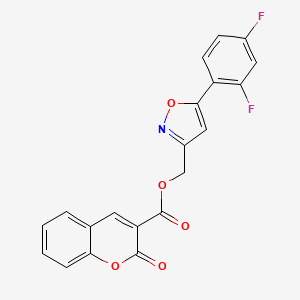

![molecular formula C25H23NO4 B2798164 3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid CAS No. 1566943-70-1](/img/structure/B2798164.png)

3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid” is a chemical compound with the molecular formula C19H19NO4 . It is also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric Acid . The compound is a solid at 20°C and should be stored at 0-10°C .

Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to an aminobutyric acid moiety . The Fmoc group is a common protecting group used in peptide synthesis, and aminobutyric acid is a four-carbon amino acid. The exact 3D conformation of the molecule would depend on the environmental conditions and the presence of any chiral centers in the molecule.Physical and Chemical Properties Analysis

This compound has a molecular weight of 325.36 g/mol . The compound should be stored at 0-10°C and heat should be avoided .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound has been a focus in chemical synthesis, particularly in the context of creating non-proteinogenic amino acids and derivatives. For example, Adamczyk and Reddy (2001) discussed the synthesis of a derivative from a similar non-proteinogenic amino acid, highlighting its potential in chemical research (Adamczyk & Reddy, 2001).

Biomedical Applications

In the field of biomedical research, there is a growing interest in fluorenylmethoxycarbonyl (Fmoc) amino acids, which includes compounds like the one . Bojarska et al. (2020) explored its role in developing novel hydrogelators, biomaterials, and therapeutics, emphasizing the importance of understanding its structural and supramolecular features for such applications (Bojarska et al., 2020).

Material Science and Nanotechnology

The self-assembly properties of certain Fmoc amino acids, including variants of this compound, have been studied for their potential applications in material science and nanotechnology. Kshtriya, Koshti, and Gour (2021) reported the controlled morphological changes in self-assembled structures formed by these compounds, under varying concentration and temperature conditions (Kshtriya, Koshti, & Gour, 2021).

Advanced Functional Materials

Ali et al. (2012) used a related compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application suggests the potential of similar fluorenylmethoxycarbonyl compounds in the development of advanced materials and devices (Ali et al., 2012).

Solid Phase Peptide Synthesis

The use of 9-fluorenylmethoxycarbonyl amino acids, including the compound , has been fundamental in solid phase peptide synthesis. Fields and Noble (2009) discussed how this methodology has evolved over the years, enabling the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Wirkmechanismus

Target of Action

It is known that this compound is an aspartic acid derivative , which suggests that it may interact with proteins or enzymes that recognize or are modulated by aspartic acid.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. For instance, the compound is stable at room temperature .

Eigenschaften

IUPAC Name |

3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16(14-24(27)28)17-10-12-18(13-11-17)26-25(29)30-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAKBTRFVINCRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-methylphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2798082.png)

![13-chloro-N-methyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2798084.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2798087.png)

![(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2798088.png)

![1-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2798090.png)

![Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2798094.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2798095.png)

![N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2798096.png)

![5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2798099.png)

![5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2798101.png)